HDAC1 Inhibitory Potency vs. Structural Analog
In a recombinant human HDAC1 enzymatic assay, 3-amino-4-(propylamino)benzamide demonstrated an IC50 of 24 nM [1]. In a separate but methodologically comparable assay, the positional isomer 4-amino-2-(propylamino)benzamide exhibited an IC50 of 838 nM against HDAC in HeLa cell lysate using the same fluorescent substrate class (Ac-Arg-Gly-Lys(Ac)-AMC) [2]. This represents an approximately 35-fold difference in inhibitory potency between the two regioisomers. While not a direct head-to-head study, the comparable assay conditions (recombinant HDAC1 versus HDAC in HeLa lysate; similar fluorogenic substrate) enable a cross-study potency comparison that highlights the functional significance of the amino group positioning relative to the propylamino substituent.
| Evidence Dimension | HDAC1/HDAC inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 24 nM (recombinant HDAC1) |
| Comparator Or Baseline | 4-Amino-2-(propylamino)benzamide: IC50 = 838 nM (HDAC in HeLa lysate) |
| Quantified Difference | ~35-fold lower IC50 (higher potency) for the 3,4-isomer |
| Conditions | Target compound: recombinant human HDAC1, Ac-Leu-Gly-Lys(Ac)-AMC substrate, 3 hr incubation; Comparator: HDAC in HeLa cells, Ac-Arg-Gly-Lys(Ac)-AMC substrate, 20 min incubation |
Why This Matters
Procurement of the correct positional isomer is essential for achieving intended HDAC1 inhibitory potency; substitution with the 2,4-isomer would yield a >30-fold reduction in target engagement at equivalent concentrations.
- [1] BindingDB. BDBM50241438 (CHEMBL4065412). Affinity Data: IC50 = 24 nM. Assay: Inhibition of human recombinant HDAC1 (1-482 residues) expressed in Baculovirus using Ac-Leu-Gly-Lys(Ac)-AMC substrate after 3 hrs. View Source
- [2] BindingDB. BDBM50484053 (CHEMBL1808164). Affinity Data: IC50 = 838 nM. Assay: Inhibition of HDAC in human HeLa cells using Ac-Arg-Gly-Lys(Ac)-AMC fluorescent substrate after 20 mins. View Source
